2-(1-Amino-octahydropentalen-1-yl)acetic acid

Description

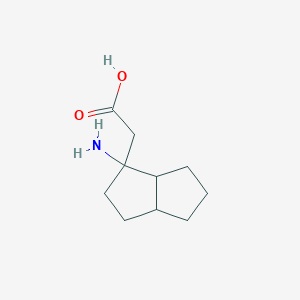

2-(1-Amino-octahydropentalen-1-yl)acetic acid is a bicyclic compound featuring an octahydropentalene core fused with an acetic acid moiety and an amino group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as adamantane derivatives and other bicyclic amines .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-(1-amino-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-yl)acetic acid |

InChI |

InChI=1S/C10H17NO2/c11-10(6-9(12)13)5-4-7-2-1-3-8(7)10/h7-8H,1-6,11H2,(H,12,13) |

InChI Key |

PLMBLNHUSCTZQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC(C2C1)(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-octahydropentalen-1-yl)acetic acid typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories equipped with the necessary facilities for handling and synthesizing complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-octahydropentalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

2-(1-Amino-octahydropentalen-1-yl)acetic acid has several scientific research applications, including:

Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.

Medicine: Research involving this compound explores its potential therapeutic applications and its role in drug development.

Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-octahydropentalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1-amino-octahydropentalen-1-yl)acetic acid with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Complexity and Rigidity The octahydropentalene and adamantane cores (e.g., in this compound and (3-ethyl-1-adamantyl)acetic acid) introduce stereochemical rigidity, enhancing binding specificity in biological systems .

Electronic Effects of Substituents Bromine in 2-(3-bromo-4-methoxyphenyl)acetic acid increases C–C–C bond angles (121.5°) due to its electron-withdrawing nature, while methoxy groups reduce angles (118.2°) via electron donation. This contrasts with the amino group in this compound, which may enhance solubility and hydrogen-bonding capacity .

Synthetic Utility Brominated phenylacetic acids (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) are key intermediates in natural product synthesis, such as Combretastatin A-4, due to their regioselective reactivity . Adamantane derivatives are valued for their metabolic stability, while bicyclic amines like the octahydropentalene analog may offer novel bioactive scaffolds .

The octahydropentalene analog’s activity remains underexplored but is hypothesized to align with these trends .

Safety and Handling Compounds like 2-amino-2-(2-hydroxynaphthalen-1-yl)acetic acid have detailed safety protocols (e.g., GHS hazard codes), whereas bicyclic amines often require specialized handling due to their structural complexity .

Biological Activity

2-(1-Amino-octahydropentalen-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with an amino group and a carboxylic acid moiety, which may contribute to its interaction with biological targets. The presence of the octahydropentalene ring system is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The amino acid structure allows for potential binding to enzymes, influencing their activity.

- Receptor Interaction : The compound may interact with specific receptors, leading to physiological responses.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of similar compounds exhibit antiproliferative effects against cancer cell lines, indicating a possible role in oncology.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with related compounds:

Antiproliferative Activity

A study investigated the antiproliferative effects of aminophosphonic acids, which share structural similarities with this compound. These compounds demonstrated significant cytotoxicity against the MV4-11 leukemia cell line while showing low toxicity towards normal fibroblast cells. This suggests a selective mechanism that could be harnessed for therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.